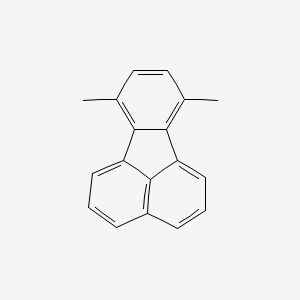
7,10-Dimethylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 10th positions of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylfluoranthene can be achieved through several methods. One approach involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene . Another method includes the palladium-catalyzed ring closure reactions, which have been tested for the synthesis of structurally similar systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis techniques similar to those used for other polycyclic aromatic hydrocarbons. These methods typically involve multi-step procedures with optimization of reaction conditions to improve yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated fluoranthenes.
Scientific Research Applications
7,10-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including organic semiconductors and nanomaterials
Mechanism of Action
The mechanism by which 7,10-Dimethylfluoranthene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound’s planar structure allows it to interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Fluoranthene: The parent compound without methyl substitutions.
7-Methylfluoranthene: A mono-methylated derivative.
8,9-Dimethylfluoranthene: Another dimethylated derivative with methyl groups at different positions
Uniqueness: 7,10-Dimethylfluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 7th and 10th positions can affect the compound’s electronic distribution, making it distinct from other fluoranthene derivatives.
Properties
CAS No. |
22271-04-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
7,10-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-12(2)17-15-8-4-6-13-5-3-7-14(16(11)17)18(13)15/h3-10H,1-2H3 |
InChI Key |
SNGKTZZMQLRSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















